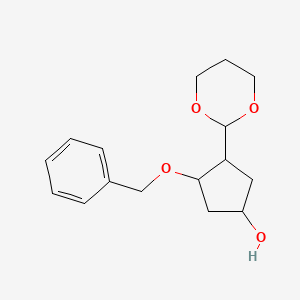
3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a benzyloxy group and a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the benzyloxy group can be introduced via a nucleophilic substitution reaction.
Introduction of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be formed through an acetalization reaction involving a diol and an aldehyde or ketone.
Final Assembly: The final compound is obtained by combining the cyclopentane and 1,3-dioxane intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of benzyl-substituted cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)cyclopentan-1-ol: Lacks the 1,3-dioxane ring, which may affect its reactivity and applications.
4-(1,3-Dioxan-2-yl)cyclopentan-1-ol:
3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring, which may alter its stability and reactivity.
Uniqueness
The unique combination of the benzyloxy group and the 1,3-dioxane ring in 3-(Benzyloxy)-4-(1,3-dioxan-2-yl)cyclopentan-1-ol imparts distinct chemical properties and potential applications that differentiate it from similar compounds. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.
Properties
CAS No. |
88462-41-3 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
3-(1,3-dioxan-2-yl)-4-phenylmethoxycyclopentan-1-ol |
InChI |
InChI=1S/C16H22O4/c17-13-9-14(16-18-7-4-8-19-16)15(10-13)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-17H,4,7-11H2 |
InChI Key |
MCATZWWETBCTME-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2CC(CC2OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


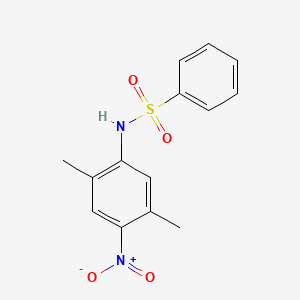
![Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-](/img/structure/B14388218.png)
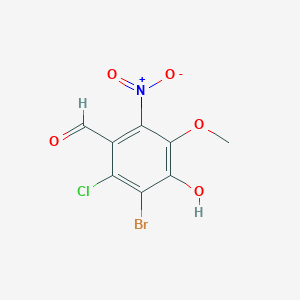

![2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one](/img/structure/B14388251.png)
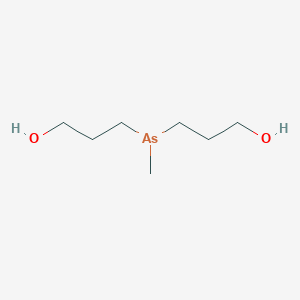
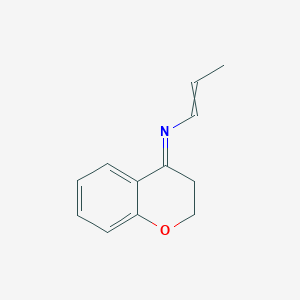
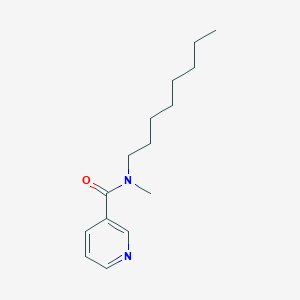
![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
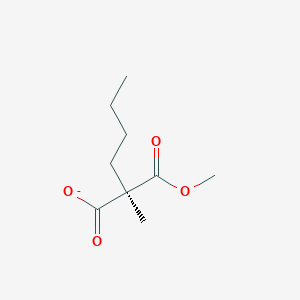
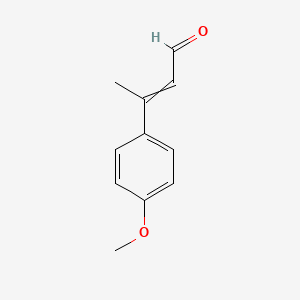
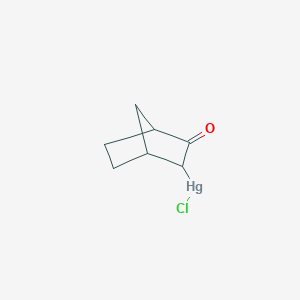
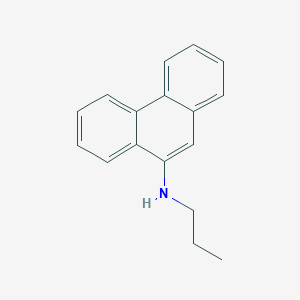
![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
